Enzyme Inhibition Profile: Human Placental Alkaline Phosphatase (hPLAP)
This compound exhibits measurable but weak inhibition of human placental alkaline phosphatase (hPLAP), a key enzyme in cellular signaling. An IC50 value of 230,000 nM was determined in an in vitro assay. While this is a weak interaction (IC50 > 100 µM), it serves as a quantitative baseline for structure-activity relationship (SAR) studies comparing this benzalphthalide scaffold to other phosphatase inhibitors [1]. Unlike more potent inhibitors, this low affinity is a key differentiator, potentially indicating lower off-target risk for this class of compounds in other applications.
| Evidence Dimension | Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 230,000 nM |
| Comparator Or Baseline | Potent small-molecule phosphatase inhibitors (e.g., orthovanadate: IC50 ~ 1-10 µM) |
| Quantified Difference | At least 23-fold weaker than typical potent inhibitors |
| Conditions | In vitro enzyme assay using human placental alkaline phosphatase with 10 mM p-nitrophenyl phosphate as substrate |
Why This Matters
This data point quantifies a specific and weak biochemical interaction, which is critical for medicinal chemists using this compound as a negative control or as a scaffold for developing more potent, selective inhibitors.
- [1] BindingDB. BDBM50404865. IC50: 2.30E+5 nM against human placental alkaline phosphatase. Assay ID: CHEMBL162063. View Source
